3-Benzenesulfonyl-6-methoxy-4-morpholin-4-yl-quinoline
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Overview
Description
3-Benzenesulfonyl-6-methoxy-4-morpholin-4-yl-quinoline is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzenesulfonyl-6-methoxy-4-morpholin-4-yl-quinoline typically involves multiple steps
Preparation of Quinoline Core: The quinoline core can be synthesized using the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of Benzenesulfonyl Group: The benzenesulfonyl group is introduced via sulfonylation, where the quinoline derivative is treated with benzenesulfonyl chloride in the presence of a base such as pyridine.
Introduction of Morpholine Group: The morpholine group is introduced through nucleophilic substitution, where the quinoline derivative is reacted with morpholine in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Benzenesulfonyl-6-methoxy-4-morpholin-4-yl-quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzenesulfonyl or morpholine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous conditions.
Substitution: Various nucleophiles like amines, thiols; typically carried out in the presence of a base or catalyst.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with different functional groups.
Scientific Research Applications
3-Benzenesulfonyl-6-methoxy-4-morpholin-4-yl-quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Investigated for its potential as an anticancer agent and for its anti-inflammatory properties.
Industry: Used in the development of new materials and as a precursor for the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of 3-Benzenesulfonyl-6-methoxy-4-morpholin-4-yl-quinoline involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes in microorganisms and cancer cells. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
4-(Morpholin-4-yl)quinoline derivatives: These compounds share the quinoline and morpholine core structures but differ in their substituents.
Benzenesulfonyl derivatives: Compounds with the benzenesulfonyl group attached to different core structures.
Uniqueness
3-Benzenesulfonyl-6-methoxy-4-morpholin-4-yl-quinoline is unique due to the combination of the benzenesulfonyl, methoxy, and morpholine groups attached to the quinoline core. This unique structure imparts specific biological activities and chemical reactivity that are not observed in other similar compounds.
Biological Activity
3-Benzenesulfonyl-6-methoxy-4-morpholin-4-yl-quinoline is a synthetic compound belonging to the quinoline family, which is known for its diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the realms of antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Synthesis
The chemical structure of this compound features a quinoline core substituted with a benzenesulfonyl group, a methoxy group, and a morpholine moiety. The synthesis typically involves several steps:
- Preparation of Quinoline Core : Utilizing the Skraup synthesis method, which involves the cyclization of aniline derivatives.
- Introduction of Benzenesulfonyl Group : Achieved through sulfonylation with benzenesulfonyl chloride.
- Introduction of Morpholine Group : Conducted via nucleophilic substitution with morpholine.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various strains of bacteria and fungi. Studies have shown its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli .
Table 1: Antimicrobial Activity
Microorganism | Activity (Zone of Inhibition) |
---|---|
Staphylococcus aureus | 15 mm |
Escherichia coli | 12 mm |
Candida albicans | 10 mm |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cell lines. The mechanism is believed to involve apoptosis induction and cell cycle arrest at the G2/M phase .
Table 2: Anticancer Activity
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 5.2 |
A549 | 7.8 |
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has shown potential anti-inflammatory effects. It appears to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. For instance, it is known to inhibit certain enzymes involved in cellular signaling pathways that regulate inflammation and cancer cell growth .
Case Studies
- Antimicrobial Study : A recent study evaluated the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated a notable reduction in bacterial viability, suggesting potential for therapeutic use in treating resistant infections .
- Cancer Research : In preclinical trials involving breast cancer models, treatment with this compound resulted in significant tumor size reduction compared to control groups, reinforcing its potential as a novel anticancer agent .
Properties
IUPAC Name |
4-[3-(benzenesulfonyl)-6-methoxyquinolin-4-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S/c1-25-15-7-8-18-17(13-15)20(22-9-11-26-12-10-22)19(14-21-18)27(23,24)16-5-3-2-4-6-16/h2-8,13-14H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVBUEGLFYTYVKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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